1-[1-[[(benzyloxy)carbonyl]amino]-2,2,2-trifluoroethyl]-N-(tert-butoxycarbonyl)-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-[[(benzyloxy)carbonyl]amino]-2,2,2-trifluoroethyl]-N-(tert-butoxycarbonyl)-L-histidine is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protective groups. These groups are often used in organic synthesis to protect functional groups during chemical reactions. The compound also contains a trifluoroethyl group, which can impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[[(benzyloxy)carbonyl]amino]-2,2,2-trifluoroethyl]-N-(tert-butoxycarbonyl)-L-histidine typically involves multiple steps. One common method includes the protection of the amino group of L-histidine with a tert-butoxycarbonyl group. This is followed by the introduction of the trifluoroethyl group through nucleophilic substitution reactions. The benzyloxycarbonyl group is then added to protect the amino group further.
Industrial Production Methods
The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[1-[[(benzyloxy)carbonyl]amino]-2,2,2-trifluoroethyl]-N-(tert-butoxycarbonyl)-L-histidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove protective groups or modify the compound’s structure.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Scientific Research Applications
1-[1-[[(benzyloxy)carbonyl]amino]-2,2,2-trifluoroethyl]-N-(tert-butoxycarbonyl)-L-histidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-[[(benzyloxy)carbonyl]amino]-2,2,2-trifluoroethyl]-N-(tert-butoxycarbonyl)-L-histidine involves its interaction with specific molecular targets. The protective groups can be selectively removed under certain conditions, allowing the compound to interact with enzymes or other proteins. The trifluoroethyl group can enhance the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the tert-butoxycarbonyl protective group and are used in similar synthetic applications.
Benzyloxycarbonyl-protected amino acids: These compounds feature the benzyloxycarbonyl group and are also used for protecting amino groups during synthesis.
Uniqueness
1-[1-[[(benzyloxy)carbonyl]amino]-2,2,2-trifluoroethyl]-N-(tert-butoxycarbonyl)-L-histidine is unique due to the combination of protective groups and the trifluoroethyl group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
CAS No. |
7682-45-3 |
---|---|
Molecular Formula |
C21H25F3N4O6 |
Molecular Weight |
486.4 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[2,2,2-trifluoro-1-(phenylmethoxycarbonylamino)ethyl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C21H25F3N4O6/c1-20(2,3)34-19(32)26-15(16(29)30)9-14-10-28(12-25-14)17(21(22,23)24)27-18(31)33-11-13-7-5-4-6-8-13/h4-8,10,12,15,17H,9,11H2,1-3H3,(H,26,32)(H,27,31)(H,29,30)/t15-,17?/m0/s1 |
InChI Key |
MXBLBDHOSUWYDH-MYJWUSKBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(C(F)(F)F)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C(F)(F)F)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.